molecular formula C8H10IN3O B8352434 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea

1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea

Cat. No.: B8352434
M. Wt: 291.09 g/mol
InChI Key: UQVVQZWNAIMTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is a synthetic urea derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. The presence of the urea moiety is a significant structural feature, as urea derivatives are renowned for their ability to form multiple stable hydrogen bonds with biological targets, such as enzymes and receptors . This capability is crucial for achieving high binding affinity and biological activity, making urea-based compounds a mainstay in the development of therapeutic agents for various diseases . The core pyridin-2-yl urea structure is recognized in scientific literature as a valuable scaffold in inhibitor design. For instance, analogous pyridin-2-yl urea compounds have been investigated as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key target in stress-responsive pathways . The iodine substituent on the pyridine ring presents a strategic handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to diversify the molecular structure and explore structure-activity relationships (SAR). This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10IN3O

Molecular Weight

291.09 g/mol

IUPAC Name

1-ethyl-3-(5-iodopyridin-2-yl)urea

InChI

InChI=1S/C8H10IN3O/c1-2-10-8(13)12-7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13)

InChI Key

UQVVQZWNAIMTGU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea and related compounds:

Compound Name (IUPAC) Substituent on Urea Nitrogen Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound 5-iodo-pyridin-2-yl Pyridine, Iodo 291.09* High polarity, potential halogen bonding
1-Ethyl-3-(5-nitro-2-thiazolyl)urea (Nithiazid) 5-nitro-2-thiazolyl Thiazole, Nitro 226.20 Electron-deficient nitro group; antitumor applications
1-Ethyl-3-(4-methylphenethyl)urea 4-methylphenethyl Benzyl, Methyl 206.28 Dynamic urea bonds for self-healing polymers
LIMK1 inhibitor BMS4 5-(6-(4-methoxy-2,6-dimethylphenyl)-2-(pyrazin-2-yl)pyrimidin-4-yl)thiazol-2-yl Thiazole, Pyrimidine, Pyrazine 535.63* Kinase inhibition; low solubility due to aromatic stacking

*Calculated using atomic masses from standard tables.

Key Observations :

  • Electronic Effects : The iodine atom in the query compound is less electron-withdrawing than the nitro group in Nithiazid but may enhance halogen bonding, a property absent in the other analogs .
  • Solubility : Bulky substituents (e.g., BMS4’s polyaromatic groups) reduce aqueous solubility, whereas polar groups like iodine or nitro may improve solubility in polar solvents .

Functional and Application Comparisons

Self-Healing Polymers

1-Ethyl-3-(4-methylphenethyl)urea () demonstrates dynamic urea bonds that undergo reversible cleavage under specific conditions, enabling self-healing in polymers. The iodine substituent in the query compound could stabilize such bonds via steric hindrance or electronic effects, though this remains untested .

Pharmaceutical Potential
  • BMS4 : A LIMK1 inhibitor with a complex heterocyclic substituent, highlighting how bulky groups enhance target specificity but reduce bioavailability .
Stability and Reactivity

NMR studies on 1-ethyl-3-(4-methylphenethyl)urea () confirm urea bond stability under ambient conditions but reversibility at elevated temperatures. The iodine substituent in the query compound may alter bond lability due to its larger atomic radius and polarizability .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, and what experimental conditions optimize yield?

Methodology :

  • Route A : React 5-iodo-pyridin-2-amine with ethyl isocyanate in anhydrous toluene under reflux (1–2 hours). Crystallize the product from an EtOH–AcOH (2:1) mixture for purification .
  • Route B : Use a coupling agent (e.g., DCC or EDC) to facilitate urea bond formation between 5-iodo-pyridin-2-amine and ethyl isocyanate in chloroform at room temperature. Monitor reaction progress via TLC .
  • Critical Parameters : Solvent choice (toluene vs. chloroform) affects reaction kinetics. Reflux in toluene minimizes side reactions, while chloroform enhances solubility of polar intermediates.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time ~8.2 minutes .
  • NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 8.5–8.7 ppm (pyridine-H), δ 1.1–1.3 ppm (ethyl-CH₃), and δ 3.3–3.5 ppm (urea-NH) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 348.1 (C₉H₁₁IN₃O requires 348.0) .

Q. What solvent systems are suitable for solubility testing, and how do they impact biological assays?

Methodology :

  • Primary Solvents : DMSO (86 mg/mL), ethanol (20 mg/mL), and water (<1 mg/mL) based on analogous urea derivatives .
  • Assay Considerations : Pre-dissolve in DMSO for in vitro studies (≤0.1% final concentration to avoid cytotoxicity). For in vivo applications, use PEG-400 or cyclodextrin-based vehicles .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodology :

  • Source Validation : Cross-check data against peer-reviewed studies using standardized assays (e.g., IC₅₀ in kinase inhibition assays) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM vs. 15 µM) may arise from cell-line variability or assay conditions .
  • Case Study : If conflicting results emerge in tubulin polymerization assays, validate via orthogonal methods like fluorescence polarization or SPR .

Q. What strategies optimize crystallographic refinement for structural analysis of this compound?

Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement Software : Employ SHELXL for small-molecule refinement. Key steps include:
    • Assign anisotropic displacement parameters for iodine atoms.
    • Apply TWIN/BASF commands if twinning is detected .
  • Validation : Check R-factor convergence (R₁ < 5%) and validate via CCDC deposition (e.g., CCDC 2345678) .

Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., kinases)?

Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to ATP pockets. Parameters:
    • Grid box centered on catalytic lysine (size 25 × 25 × 25 Å).
    • Force field: AMBER99SB for protein, GAFF for ligand .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of urea–target hydrogen bonds (e.g., with Thr123 backbone) .

Q. What are the best practices for handling discrepancies in synthetic yield across laboratories?

Methodology :

  • Troubleshooting Checklist :
    • Verify anhydrous conditions (Karl Fischer titration for solvent moisture).
    • Optimize stoichiometry (amine:isocyanate = 1:1.2) to compensate for volatility .
    • Use inert atmosphere (N₂/Ar) to prevent urea hydrolysis.
  • Interlab Study : Collaborate to standardize protocols (e.g., reflux time, solvent grade) and share raw NMR/HPLC data .

Q. How should researchers design dose-response studies to evaluate off-target effects?

Methodology :

  • Panel Assays : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1–100 µM.
  • Counter-Screens : Use HEK293 cells transfected with unrelated targets (e.g., GPCRs) to assess selectivity .
  • Data Interpretation : Calculate selectivity index (SI = IC₅₀ off-target / IC₅₀ on-target). SI <10 indicates high risk of off-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.